(RS)-3,4-DCPG - 176796-64-8

(RS)-3,4-DCPG

Catalog Number: EVT-254075
CAS Number: 176796-64-8
Molecular Formula: C10H9NO6
Molecular Weight: 239.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Systemically active anti convulsant that is 30-100-fold more potent in vivo than the separate enantiomers (S)-3,4-DCPG or (R)-3,4,-DCPG.
Source and Classification

(RS)-3,4-Dicarboxyphenylglycine is classified as an amino acid derivative, specifically a dicarboxylic acid. It is synthesized from phenylglycine and has been primarily studied for its pharmacological properties related to glutamate receptors. The compound can be sourced from various chemical suppliers and is often utilized in research settings to explore its effects on neurological processes.

Synthesis Analysis

The synthesis of (RS)-3,4-Dicarboxyphenylglycine typically involves several steps:

  1. Starting Materials: The synthesis begins with phenylglycine as the primary starting material.
  2. Reagents: Common reagents used include various carboxylating agents and catalysts that facilitate the introduction of carboxylic acid groups.
  3. Methodology:
    • One common method involves the reaction of phenylglycine with a suitable carboxylating agent under acidic or basic conditions.
    • The reaction conditions are critical; factors such as temperature, pH, and reaction time must be optimized to yield the desired product efficiently.
    • Purification techniques such as recrystallization or chromatography may be employed to isolate (RS)-3,4-Dicarboxyphenylglycine from by-products.

The synthesis process can be complex and typically requires careful monitoring of reaction parameters to ensure high yield and purity.

Molecular Structure Analysis

The molecular structure of (RS)-3,4-Dicarboxyphenylglycine can be described as follows:

  • Molecular Formula: C10_{10}H10_{10}N2_{2}O4_{4}
  • Molecular Weight: Approximately 218.19 g/mol
  • Structural Features:
    • The compound contains two carboxylic acid groups (-COOH) attached to a phenyl ring, which contributes to its acidity and ability to interact with various receptors.
    • The stereochemistry is significant; the (S) isomer is responsible for agonistic activity at metabotropic glutamate receptor 8, while the (R) isomer acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors.

The three-dimensional conformation of (RS)-3,4-Dicarboxyphenylglycine can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with target receptors.

Chemical Reactions Analysis

(RS)-3,4-Dicarboxyphenylglycine participates in several chemical reactions pertinent to its biological activity:

  1. Binding Reactions: It binds selectively to metabotropic glutamate receptor 8, where it acts as an agonist. This interaction can lead to downstream signaling pathways that modulate neurotransmitter release.
  2. Antagonistic Activity: The (R) isomer exhibits antagonistic properties towards α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, inhibiting excitatory neurotransmission.
  3. Degradation Pathways: In biological systems, (RS)-3,4-Dicarboxyphenylglycine may undergo metabolic transformations leading to various metabolites that could influence its pharmacological effects.

Understanding these reactions is crucial for elucidating the compound's role in neuropharmacology.

Mechanism of Action

The mechanism of action of (RS)-3,4-Dicarboxyphenylglycine involves several key processes:

  1. Agonism at Metabotropic Glutamate Receptor 8:
    • The (S) isomer binds to metabotropic glutamate receptor 8, activating intracellular signaling pathways that can inhibit neurotransmitter release.
    • This action contributes to its potential therapeutic effects in conditions characterized by excessive excitatory neurotransmission.
  2. Antagonism at α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptors:
    • The (R) isomer competes with endogenous ligands at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, blocking excitatory synaptic transmission.
    • This antagonistic effect may help mitigate excitotoxicity associated with various neurological disorders.

These mechanisms highlight the compound's dual role in modulating synaptic activity and suggest potential therapeutic applications in neurodegenerative diseases.

Physical and Chemical Properties Analysis

The physical and chemical properties of (RS)-3,4-Dicarboxyphenylglycine include:

  • Solubility: Soluble in water up to 50 mM, which facilitates its use in biological assays.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for dicarboxylic acids.
  • pKa Values: The compound exhibits multiple pKa values corresponding to its carboxylic acid groups, influencing its ionization state at physiological pH.

These properties are essential for understanding how the compound behaves in biological systems and how it can be effectively utilized in research.

Applications

(RS)-3,4-Dicarboxyphenylglycine has several scientific applications:

  1. Neuroscience Research: It serves as a tool for studying the roles of metabotropic glutamate receptors in synaptic plasticity and neurotransmission.
  2. Pharmacological Studies: Its mixed agonist/antagonist profile makes it valuable for investigating potential treatments for neurological disorders such as epilepsy or anxiety.
  3. Behavioral Studies: Research involving animal models has utilized (RS)-3,4-Dicarboxyphenylglycine to assess its effects on behavior related to aggression and anxiety.
Introduction to (RS)-3,4-Dicarboxyphenylglycine (DCPG) in Glutamatergic Research

Historical Context of Phenylglycine Derivatives in Neuropharmacology

Phenylglycine derivatives represent a cornerstone in metabotropic glutamate (mGlu) receptor pharmacology, serving as essential tools for probing receptor subtype functions. These compounds emerged in the 1990s as key ligands capable of discriminating between group I, II, and III mGlu receptors—critical G-protein coupled receptors modulating synaptic transmission and plasticity. Early derivatives like (S)-4-carboxyphenylglycine ((S)-4CPG) demonstrated subtype-selective antagonist activity at group I mGlu receptors, establishing the phenylglycine scaffold as a versatile template for neuropharmacological innovation [10]. The inherent chirality of these molecules proved pivotal, as enantiomers often exhibited divergent pharmacological profiles. This stereochemical sensitivity arises because biological targets—such as glutamate receptors—possess chiral environments where enantioselective binding occurs. Consequently, phenylglycines became prototypes for studying structure-activity relationships in glutamate receptors, laying groundwork for developing advanced tool compounds like (RS)-3,4-DCPG [10].

Discovery and Development of (RS)-3,4-DCPG as a Tool Compound

(RS)-3,4-DCPG was first synthesized in the late 1990s during structure-activity explorations of dicarboxyphenylglycine analogues. Initial electrophysiological screening revealed its dual activity: racemic 3,4-DCPG potently inhibited AMPA receptor-mediated depolarizations in neonatal rat spinal motoneurons (IC₅₀ ~5-10 μM) while showing negligible effects on NMDA or kainate receptors [7]. Subsequent enantiomeric separation uncovered striking functional divergence:

  • (R)-3,4-DCPG retained AMPA receptor antagonism (IC₅₀ = 4.8 μM)
  • (S)-3,4-DCPG unexpectedly activated group III mGlu receptors [7]

This discovery catalyzed rigorous characterization of (S)-3,4-DCPG, which demonstrated nanomolar potency (EC₅₀ = 31 nM) and >100-fold selectivity for mGlu8 over other mGlu subtypes (Table 1) [1] [6]. The racemic mixture, however, retained utility for studying systemic effects where concurrent AMPA blockade and mGlu8 activation were desirable. In vivo studies identified (RS)-3,4-DCPG as a potent anticonvulsant in DBA/2 mice, with 30-100-fold higher efficacy than either enantiomer alone—suggesting synergistic interactions between its enantiomers’ distinct mechanisms [2] [6].

Table 1: Selectivity Profile of (S)-3,4-DCPG at Human mGlu Receptor Subtypes

mGlu ReceptorEC₅₀ (μM)ActivitySelectivity vs. mGlu8a
mGlu8a0.031Agonist1x
mGlu4a>100Inactive>3,200x
mGlu1>300Inactive>9,600x
mGlu2>300Inactive>9,600x
mGlu5>300Inactive>9,600x
mGlu7>100Inactive>3,200x

Data derived from cloned human receptor assays [1] [6].

Significance of Stereochemical Diversity: Racemic vs. Enantiopure Forms

The pharmacology of 3,4-DCPG is intrinsically tied to its stereochemistry, exemplifying how chirality dictates receptor interaction landscapes:

  • Racemic (RS)-3,4-DCPG: Functions as a dual-modality compound combining (R)-enantiomer-driven AMPA receptor blockade and (S)-enantiomer-mediated mGlu8 agonism. This blend enables unique in vivo effects, such as enhanced anticonvulsant activity unattainable with either enantiomer alone [2] [6].
  • Enantiopure Forms: Deliver receptor-subtype-specific actions. (S)-3,4-DCPG’s selectivity arises from its optimized fit within mGlu8’s orthosteric pocket, inducing a distinctive 27° lobe-opening angle in the receptor’s amino-terminal domain—a conformation not observed with other agonists [4]. Conversely, (R)-3,4-DCPG selectively antagonizes AMPA receptors without significant mGlu activity [7].

Table 2: Functional Properties of 3,4-DCPG Enantiomers

EnantiomerPrimary TargetActivityKey Research Applications
(S)-3,4-DCPGmGlu8Agonist (EC₅₀ = 31 nM)- Probing mGlu8 roles in synaptic plasticity - Stress response modulation - Addiction mechanisms [6] [9]
(R)-3,4-DCPGAMPA receptorsAntagonist (IC₅₀ = 4.8 μM)- Studying AMPA/kainate receptor discrimination - Excitotoxicity pathways [7]
(RS)-3,4-DCPGmGlu8 + AMPARMixed agonist/antagonist- Systemic anticonvulsant studies - Behavioral models of aggression [2] [5]

The stereochemical dichotomy necessitates rigorous enantiomeric resolution—typically via chiral HPLC—to isolate pharmacologically pure forms [3]. While racemates offer convenience, their dual pharmacology complicates mechanistic interpretations. For example, in murine aggression models, (RS)-3,4-DCPG (5-20 mg/kg) showed no significant behavioral effects, likely due to counterbalancing actions of its enantiomers at AMPA and mGlu8 receptors [5]. In contrast, enantiopure (S)-3,4-DCPG clarified mGlu8’s role in morphine addiction, where intra-accumbal administration accelerated extinction of conditioned place preference and prevented reinstatement—effects attributable solely to mGlu8 activation [9]. This underscores how stereochemical purity refines target validation in complex neurobiological systems.

Table 3: Key Research Applications of 3,4-DCPG Stereoisomers

Biological Process(S)-3,4-DCPG Findings(RS)-3,4-DCPG Findings
Anticonvulsant ActivityPotent but less effective than racemate in vivoSuperior efficacy in DBA/2 mice (ED₅₀ = 0.5 mg/kg) [2]
Addiction ModulationInhibits reinstatement of morphine CPP [9]Not tested in addiction models
Stress ResponsesInduces c-Fos in amygdala/hypothalamus [6]No data reported
Aggression ModulationNot testedNo effect in mouse aggression tests [5]

Structural analyses reveal why enantiomers elicit distinct responses: (S)-3,4-DCPG forms hydrogen bonds with mGlu8 residues Ser157 and Thr188, while its 3,4-dicarboxy groups coordinate with Arg271 and Lys409—interactions geometrically unattainable for the (R)-enantiomer [4]. This atomic-level understanding enables rational design of mGlu8-selective ligands, positioning (S)-3,4-DCPG as an enduring cornerstone in group III mGlu receptor research.

Properties

CAS Number

176796-64-8

Product Name

(RS)-3,4-DCPG

IUPAC Name

4-[amino(carboxy)methyl]phthalic acid

Molecular Formula

C10H9NO6

Molecular Weight

239.18 g/mol

InChI

InChI=1S/C10H9NO6/c11-7(10(16)17)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,7H,11H2,(H,12,13)(H,14,15)(H,16,17)

InChI Key

IJVMOGKBEVRBPP-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Synonyms

(RS)-3,4-DCPG
3,4-DCPG
3,4-dicarboxyphenylglycine

Canonical SMILES

C1=CC(=C(C=C1C(C(=O)O)N)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.